molecular formula C19H22N2O6S2 B12188499 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12188499
M. Wt: 438.5 g/mol
InChI Key: WLPGKGMUPYCTLI-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, an ethyl group, and a thiazolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves multiple steps, including the formation of the dioxidotetrahydrothiophene ring and the thiazolidinone moietyThe final step involves the condensation of the thiazolidinone with the methoxybenzylidene group under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H22N2O6S2

Molecular Weight

438.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C19H22N2O6S2/c1-3-20(14-7-8-29(25,26)12-14)17(22)11-21-18(23)16(28-19(21)24)10-13-5-4-6-15(9-13)27-2/h4-6,9-10,14H,3,7-8,11-12H2,1-2H3/b16-10-

InChI Key

WLPGKGMUPYCTLI-YBEGLDIGSA-N

Isomeric SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=O

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.